[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol is a chemical compound with the molecular formula C5H10O3S and a molecular weight of 150.20 g/mol . This compound is primarily used in research and development, particularly in the field of proteomics . It is known for its unique structure, which includes a methoxy group and an oxathiolane ring, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 1,3-oxathiolane as a starting material, which is then methoxylated to introduce the methoxy group . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions can be precisely controlled. This includes maintaining the temperature, pressure, and pH levels to ensure high yield and purity of the final product . The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction typically produces alcohols .
Scientific Research Applications
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it acts as a nucleoside analog, inhibiting the activity of reverse transcriptase enzymes . This inhibition prevents the replication of viral RNA, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol is unique due to its specific structural features, such as the methoxy group and oxathiolane ring, which confer distinct chemical properties and reactivity . These features make it particularly valuable in the synthesis of complex molecules and in antiviral research .
Properties
IUPAC Name |
[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3/t4?,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJRSXVTINARH-BRJRFNKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CSC(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CS[C@@H](O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.